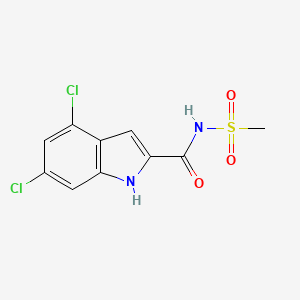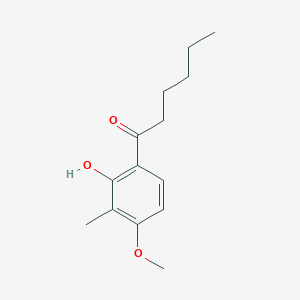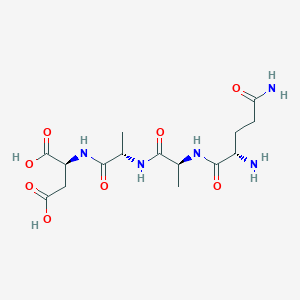![molecular formula C16H10ClNO2S B12602794 9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one CAS No. 915967-93-0](/img/structure/B12602794.png)
9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one is a complex organic compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one typically involves multi-step organic reactions. One common method starts with the chlorination of phenothiazine derivatives, followed by cyclization reactions to form the pyrano ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
Chemistry: In chemistry, 9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one is used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: The compound has shown potential in biological research, particularly in the development of new pharmaceuticals. Its derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Pyrano[2,3-f]chromene-4,8-dione: A structurally similar compound with potential anticancer activity.
10H-Phenothiazine: Another derivative with diverse chemical and biological applications.
Uniqueness: 9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one stands out due to its unique combination of a chlorinated phenothiazine core and a pyrano ring. This structure imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
915967-93-0 |
|---|---|
Molecular Formula |
C16H10ClNO2S |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
9-chloro-4-methyl-11H-pyrano[2,3-b]phenothiazin-2-one |
InChI |
InChI=1S/C16H10ClNO2S/c1-8-4-16(19)20-13-7-12-15(6-10(8)13)21-14-3-2-9(17)5-11(14)18-12/h2-7,18H,1H3 |
InChI Key |
MVKFYNAEZQWROU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)SC4=C(N3)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)
![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)


![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)


methanone](/img/structure/B12602771.png)



![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)
![N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide](/img/structure/B12602786.png)
